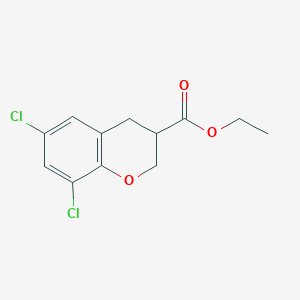

6,8-Dichloro-chroman-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h4-5,8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEOJNTUKMBWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696227 | |

| Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-53-4 | |

| Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-chroman-3-carboxylic Acid Ethyl Ester

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 6,8-dichloro-chroman-3-carboxylic acid ethyl ester. The proposed route is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical process parameters.

Introduction and Significance

This compound is a halogenated heterocyclic compound belonging to the chroman class of molecules. Chroman derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. The incorporation of chlorine atoms into the aromatic ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This particular derivative, with its carboxylic acid ester functionality at the 3-position, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Synthetic Pathway: A Multi-Step Approach

A direct, one-step synthesis of this compound from readily available starting materials is challenging. Therefore, a more robust and logical multi-step synthetic route is proposed. This pathway commences with the functionalization of 2,4-dichlorophenol, followed by the construction of the chroman ring system and subsequent esterification.

Part 1: Synthesis of 3,5-Dichlorosalicylaldehyde (Intermediate 1)

The initial and critical step is the introduction of a formyl group at the ortho-position to the hydroxyl group of 2,4-dichlorophenol. This is essential for the subsequent cyclization to form the chroman ring. The Reimer-Tiemann reaction is a classic and effective method for this transformation.

Reaction Mechanism: The Reimer-Tiemann reaction involves the ortho-formylation of phenols. Under basic conditions, chloroform is deprotonated to form the dichlorocarbene electrophile (:CCl₂). The phenoxide ion, being more nucleophilic than the phenol itself, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the salicylaldehyde.

Experimental Protocol: Reimer-Tiemann Formylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dichlorophenol in an excess of aqueous sodium hydroxide solution.

-

Reagent Addition: While vigorously stirring the solution, slowly add chloroform through the dropping funnel. An exothermic reaction will occur.

-

Reaction Conditions: Heat the reaction mixture at 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid. The product, 3,5-dichlorosalicylaldehyde, will precipitate out. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

| Parameter | Value | Rationale |

| Starting Material | 2,4-Dichlorophenol | Provides the core dichlorinated aromatic ring. |

| Reagents | Chloroform, Sodium Hydroxide | Generation of dichlorocarbene for formylation. |

| Temperature | 60-70°C | Optimal for carbene formation and reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for completion. |

| Purification | Recrystallization | To obtain pure 3,5-dichlorosalicylaldehyde. |

Part 2: Knoevenagel Condensation to form 6,8-Dichloro-2H-chromene-3-carboxylic acid (Intermediate 2)

With the salicylaldehyde in hand, the next step is to introduce the three-carbon unit that will form the heterocyclic ring and contain the carboxylic acid functionality. A Knoevenagel condensation with malonic acid is a suitable method. This reaction is typically followed by an intramolecular cyclization.

Reaction Mechanism: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, in this case, malonic acid, in the presence of a basic catalyst (like piperidine or pyridine). This initially forms a cinnamic acid derivative. Subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated system, followed by dehydration, leads to the formation of the chromene ring.

Experimental Protocol: Knoevenagel Condensation and Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde and malonic acid in a suitable solvent such as pyridine or ethanol with a catalytic amount of piperidine.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid, 6,8-dichloro-2H-chromene-3-carboxylic acid, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[1]

| Parameter | Value | Rationale |

| Starting Material | 3,5-Dichlorosalicylaldehyde | Provides the aldehyde for condensation. |

| Reagents | Malonic Acid, Piperidine/Pyridine | Source of the C3 unit and catalyst. |

| Temperature | Reflux | To drive the condensation and cyclization. |

| Reaction Time | 4-6 hours | To ensure complete reaction. |

| Purification | Recrystallization | To isolate the pure carboxylic acid. |

Part 3: Reduction of the Chromene to a Chroman

The synthesis of the target chroman structure requires the reduction of the double bond in the chromene ring of Intermediate 2. Catalytic hydrogenation is a standard and effective method for this transformation.

Reaction Mechanism: Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 6,8-dichloro-2H-chromene-3-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the uptake of hydrogen ceases.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield 6,8-dichloro-chroman-3-carboxylic acid.

| Parameter | Value | Rationale |

| Starting Material | 6,8-Dichloro-2H-chromene-3-carboxylic acid | Contains the double bond to be reduced. |

| Reagents | Hydrogen gas, 10% Pd/C | For the reduction of the double bond. |

| Solvent | Ethanol or Ethyl Acetate | To dissolve the starting material. |

| Pressure | Atmospheric or slightly elevated | Sufficient for the hydrogenation. |

| Purification | Filtration and solvent evaporation | To isolate the reduced product. |

Part 4: Esterification to Yield this compound (Final Product)

The final step is the esterification of the carboxylic acid group to form the desired ethyl ester. Fischer esterification is a straightforward and widely used method for this purpose.

Reaction Mechanism: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 6,8-dichloro-chroman-3-carboxylic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2][3]

| Parameter | Value | Rationale |

| Starting Material | 6,8-Dichloro-chroman-3-carboxylic acid | The carboxylic acid to be esterified. |

| Reagents | Absolute Ethanol, Sulfuric Acid | For the formation of the ethyl ester. |

| Temperature | Reflux | To accelerate the esterification reaction. |

| Reaction Time | 3-5 hours | To reach equilibrium. |

| Purification | Column Chromatography | To obtain the final product in high purity. |

Visualization of the Synthetic Pathway

Caption: Proposed multi-step synthesis pathway for this compound.

Alternative Synthetic Considerations

An alternative approach could involve the direct reaction of 2,4-dichlorophenol with ethyl acrylate or a similar Michael acceptor. This reaction, often catalyzed by a Lewis acid or a base, could potentially form the chroman ring in a more convergent manner. However, controlling the regioselectivity and preventing polymerization of the acrylate can be challenging.

Another possibility is the use of a pre-formed C3 synthon that already contains the ethyl ester functionality, which could be reacted with 3,5-dichlorosalicylaldehyde. This might involve a Wittig-type reaction followed by cyclization.

Conclusion

The proposed multi-step synthesis provides a logical and experimentally viable route to this compound. Each step utilizes well-established and reliable organic reactions, ensuring a high probability of success for researchers in a laboratory setting. The detailed protocols and mechanistic explanations offer a solid foundation for the practical synthesis and further exploration of this and related chroman derivatives for various applications in drug discovery and materials science.

References

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M

-

Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv. (URL: [Link])

-

Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC. (URL: [Link])

-

Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Banaras Hindu University. (URL: [Link])

-

3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. PMC. (URL: [Link])

-

Synthesis of 3-carboxycoumarins. ResearchGate. (URL: [Link])

-

Synthesis of Chromanes by Triflimide-catalyzed Annulations of Ben- zylic Alcohols and Alkenes. ChemRxiv. (URL: [Link])

-

Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. (URL: [Link])

-

Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. (URL: [Link])

- Thieme E-Journals - Synthesis / Full Text. (URL not available)

-

Synthesis method of polysubstituted 4-phenyl chroman compounds. Patsnap. (URL: [Link])

- Process for producing chroman.

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. (URL: [Link])

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. (URL: [Link])

-

Acrylic Homo and Co-polymers Based on 2, 4-dichlorophenyl Methacrylate and 8-quinolinyl Methacrylate. ResearchGate. (URL: [Link])

- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.

- Preparation method of ethyl 6,8-dichlorocaprylate.

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. PMC. (URL: [Link])

-

2,6-dichlorophenol. Organic Syntheses Procedure. (URL: [Link])

-

Ethyl acrylate – Knowledge and References. Taylor & Francis. (URL: [Link])

-

(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. MDPI. (URL: [Link])

- Production of ethyl acrylate.

Sources

The Dual PI3K/mTOR Inhibitor Omipalisib (GSK2126458): A Technical Guide for Advanced Research

Sources

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Ascendant Therapeutic Potential of Dichlorinated Chroman Esters: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] The strategic introduction of halogen atoms, particularly chlorine, into pharmacologically active molecules has been empirically shown to enhance their therapeutic efficacy by modulating physicochemical properties such as lipophilicity, which can lead to improved cell membrane permeability and target protein interaction.[3] This guide delves into the burgeoning field of dichlorinated chroman esters, a class of compounds poised for significant interest in drug discovery. While direct literature on this specific subclass is emerging, this document synthesizes foundational knowledge from the broader study of chroman derivatives and halogenated compounds to provide a comprehensive technical framework for their synthesis, biological evaluation, and mechanistic elucidation. We will explore plausible synthetic routes, detail robust protocols for assessing their anticancer and antimicrobial potential, and discuss the anticipated structure-activity relationships that will guide future optimization efforts. This guide is intended to serve as a foundational resource and a catalyst for further investigation into the therapeutic promise of dichlorinated chroman esters.

The Chroman Moiety: A Privileged Scaffold in Drug Discovery

The chroman framework, a bicyclic system consisting of a benzene ring fused to a dihydropyran ring, is a recurring motif in a multitude of natural products and synthetic compounds with significant pharmacological properties.[4][5] Derivatives of this scaffold have been extensively investigated and have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8] The inherent structural features of the chroman ring system provide a versatile platform for chemical modification, allowing for the fine-tuning of its biological profile.

The chroman-4-one core is a particularly important intermediate in the synthesis of these derivatives.[5] Its amenability to a variety of chemical transformations makes it an ideal starting point for the introduction of diverse functional groups and substituents, thereby enabling the exploration of a vast chemical space and the optimization of therapeutic activity.

The Influence of Dichlorination on Biological Activity

Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[9] The introduction of chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] In the context of chroman esters, the presence of two chlorine atoms is hypothesized to confer several advantages:

-

Enhanced Lipophilicity: The increased lipophilicity can facilitate passage through cellular membranes, potentially leading to higher intracellular concentrations and greater efficacy.

-

Modulated Target Interaction: The electron-withdrawing nature and steric bulk of chlorine atoms can alter the electronic and conformational properties of the molecule, leading to more potent and selective interactions with target proteins.

-

Metabolic Stability: The presence of chlorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

The mechanism of action of halogenated aromatic compounds can be complex, sometimes involving interactions with specific receptors, such as the aryl hydrocarbon receptor (Ah receptor), which can lead to altered gene expression.[10][11]

Proposed Synthesis of Dichlorinated Chroman Esters

While the direct synthesis of dichlorinated chroman esters is not extensively documented, a plausible synthetic pathway can be extrapolated from established methods for the synthesis of chroman-4-ones and subsequent halogenation and esterification reactions.

Synthesis of the Dichlorinated Chroman-4-one Intermediate

A potential route to the key dichlorinated chroman-4-one intermediate could involve the electrophilic aromatic substitution of a pre-formed chroman-4-one or the cyclization of a dichlorinated phenolic precursor.

Protocol: Proposed Synthesis of 6,8-dichloro-chroman-4-one

-

Starting Material: Commercially available chroman-4-one.

-

Chlorination: To a solution of chroman-4-one in a suitable solvent (e.g., acetic acid), add N-chlorosuccinimide (NCS) in a stoichiometric amount (2 equivalents) to achieve dichlorination.

-

Reaction Conditions: The reaction may be catalyzed by a Lewis acid and proceed at room temperature or with gentle heating.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired dichlorinated chroman-4-one.

Esterification of the Dichlorinated Chroman-4-one

The final esterification step can be achieved through various standard methods, such as Fischer-Speier esterification or reaction with an acyl chloride.

Protocol: Proposed Synthesis of a Dichlorinated Chroman Ester

-

Reduction of the Ketone: The ketone at the 4-position of the dichlorinated chroman-4-one is reduced to a hydroxyl group using a reducing agent like sodium borohydride.

-

Esterification: The resulting dichlorinated chroman-4-ol is then reacted with a suitable carboxylic acid or acyl chloride in the presence of a catalyst (e.g., dicyclohexylcarbodiimide (DCC) or an acid catalyst) to form the corresponding ester.

-

Purification: The final product is purified using column chromatography.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic pathway for dichlorinated chroman esters.

Biological Evaluation: Protocols for Anticancer and Antimicrobial Screening

A thorough evaluation of the biological activity of newly synthesized dichlorinated chroman esters is crucial. The following protocols outline standard assays for assessing their potential as anticancer and antimicrobial agents.

Anticancer Activity

The anticancer potential of these compounds can be evaluated by assessing their cytotoxicity against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the dichlorinated chroman esters (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties can be determined by measuring the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a serial dilution of the dichlorinated chroman esters in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is essential for understanding the structure-activity relationship (SAR).

Quantitative Data Summary

The results from the biological assays should be summarized in clear, concise tables to facilitate comparison.

Table 1: Hypothetical Anticancer Activity of Dichlorinated Chroman Esters

| Compound ID | R Group (Ester) | Dichloro- Position | Cancer Cell Line | IC50 (µM) |

| DCE-01 | Methyl | 6,8- | MCF-7 | 15.2 |

| DCE-02 | Ethyl | 6,8- | MCF-7 | 12.8 |

| DCE-03 | Propyl | 6,8- | MCF-7 | 9.5 |

| DCE-04 | Methyl | 5,7- | MCF-7 | 25.1 |

| DCE-05 | Methyl | 6,8- | A549 | 18.9 |

Table 2: Hypothetical Antimicrobial Activity of Dichlorinated Chroman Esters

| Compound ID | R Group (Ester) | Dichloro- Position | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DCE-01 | Methyl | 6,8- | 32 | 64 |

| DCE-02 | Ethyl | 6,8- | 16 | 32 |

| DCE-03 | Propyl | 6,8- | 8 | 16 |

| DCE-04 | Methyl | 5,7- | 64 | >128 |

| DCE-06 | Benzyl | 6,8- | 4 | 8 |

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, several SAR trends can be inferred:

-

Effect of the Ester Group: Increasing the alkyl chain length of the ester (from methyl to propyl in DCE-01 to DCE-03) appears to enhance both anticancer and antimicrobial activity. The introduction of an aromatic ring (benzyl group in DCE-06) may further potentiate the antimicrobial effect.

-

Effect of Dichlorination Position: The position of the chlorine atoms on the chroman ring seems to be critical for activity. The hypothetical data suggests that 6,8-dichlorination (DCE-01) is more favorable for anticancer activity than 5,7-dichlorination (DCE-04).

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of action of dichlorinated chroman esters will require further investigation. However, based on the known activities of other chroman derivatives and halogenated compounds, a plausible hypothesis is the induction of apoptosis in cancer cells through the modulation of key signaling pathways. For instance, some chroman derivatives have been shown to inhibit SIRT2, an enzyme involved in cell cycle regulation.[12] Halogenated compounds can also induce cellular stress and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion and Future Directions

Dichlorinated chroman esters represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This guide has provided a comprehensive framework for their rational design, synthesis, and biological evaluation. By leveraging the established pharmacological importance of the chroman scaffold and the activity-enhancing properties of dichlorination, researchers are well-equipped to advance this exciting area of drug discovery.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of dichlorinated chroman esters with variations in the ester moiety and the position of the chlorine atoms.

-

Broad Biological Screening: Comprehensive screening of these compounds against a wider range of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety profiles.

The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community, paving the way for the discovery and development of novel dichlorinated chroman ester-based therapeutics.

References

-

Rawat, P., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788. Available at: [Link]

-

Rawat, P., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PubMed. Available at: [Link]

- Elizabeth, J., et al. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds.

-

Rawat, P., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. Available at: [Link]

-

Selective synthesis Pd‐catalyzed synthesis of 4‐Chromanone... (n.d.). ResearchGate. Available at: [Link]

-

Lin, C., et al. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. Available at: [Link]

-

Wang, L., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Chroman Derivatives as Non-Selective acetyl-CoA Carboxylase Inhibitors. PubMed. Available at: [Link]

-

An efficient synthesis of 4-chromanones. (n.d.). ResearchGate. Available at: [Link]

-

Chatterjee, A., & Tars, K. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. Available at: [Link]

-

Lesyk, R., et al. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. Available at: [Link]

-

Sestito, S., et al. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Available at: [Link]

-

Vickers, A. E., Sloop, T. C., & Lucier, G. W. (n.d.). Mechanism of action of toxic halogenated aromatics. PMC. Available at: [Link]

-

Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of Action of Toxic Halogenated Aromatics. PubMed. Available at: [Link]

- Wang, R., et al. (n.d.). Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors.

-

Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. PubMed. Available at: [Link]

-

Kumar, V. P., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. Available at: [Link]

-

Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Bergman, O., et al. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]

-

Aouad, M. R., et al. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]

-

Parks, J. M., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. PMC. Available at: [Link]

-

Aouad, M. R., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. NIH. Available at: [Link]

-

Aouad, M. R., et al. (n.d.). (PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. Available at: [Link]

-

Kim, Y., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. PubMed. Available at: [Link]

-

de F. B. de Almeida, M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]

-

Halogenated Anesthetics. (2018). LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

-

Peters, E., & Krampe, R. (1993). Antimicrobial effect of camphorated chloroxylenol (ED 84) in the treatment of infected root canals. PubMed. Available at: [Link]

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester as a Pharmaceutical Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dichloro-chroman-3-carboxylic acid ethyl ester stands as a pivotal, yet underexplored, intermediate in the landscape of pharmaceutical synthesis. Its rigid, bicyclic core, adorned with reactive chloro- and ester functionalities, presents a versatile scaffold for the construction of complex molecular architectures. This technical guide aims to provide a comprehensive overview of this compound, consolidating available information on its synthesis, characterization, and potential applications in drug discovery. By elucidating the causal relationships behind synthetic strategies and highlighting its potential as a precursor to novel therapeutic agents, this document serves as a foundational resource for researchers engaged in the development of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system, a benzopyran derivative, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. The structural rigidity of the chroman core provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The incorporation of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity. The ethyl ester at the 3-position offers a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophoric elements.

Consequently, this compound emerges as a high-value intermediate, strategically designed for the efficient synthesis of novel drug candidates. Its pre-functionalized framework allows for rapid diversification, making it an attractive starting point for lead optimization campaigns.

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a rational synthetic approach can be devised based on established methodologies for chroman synthesis. The most plausible and convergent strategy involves a domino reaction between 2,4-dichlorophenol and an appropriate acrylate derivative.

Proposed Synthetic Pathway

The synthesis is predicated on an initial Michael addition of the phenoxide derived from 2,4-dichlorophenol to an electron-deficient alkene, followed by an intramolecular cyclization.

Caption: Proposed synthetic route to the target intermediate.

Rationale for Experimental Choices

-

Choice of Base: The selection of a suitable base is critical for the deprotonation of the phenolic hydroxyl group of 2,4-dichlorophenol to form the nucleophilic phenoxide. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for its balance of reactivity and handling safety. Stronger bases, such as sodium hydride (NaH), can also be employed to ensure complete deprotonation, potentially leading to higher yields, but require more stringent anhydrous reaction conditions.

-

Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is ideal for this type of reaction. These solvents can effectively solvate the potassium or sodium cations without interfering with the nucleophilicity of the phenoxide.

-

Reaction Temperature: The reaction is typically performed at an elevated temperature to facilitate both the initial Michael addition and the subsequent intramolecular cyclization. The optimal temperature would need to be determined empirically but would likely be in the range of 80-120 °C.

Hypothetical Step-by-Step Experimental Protocol

-

To a stirred solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Heat the mixture to 80 °C for 30 minutes to ensure the formation of the potassium phenoxide.

-

Add ethyl acrylate (1.2 eq.) dropwise to the reaction mixture.

-

Increase the reaction temperature to 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties and Characterization

The successful synthesis of the target intermediate would be confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as two distinct signals in the downfield region. The protons of the chroman ring would exhibit characteristic diastereotopic splitting patterns. The ethyl ester would show a triplet and a quartet. |

| ¹³C NMR | The carbonyl carbon of the ester would be observed in the range of 170-175 ppm. Aromatic carbons would appear between 110-160 ppm. The aliphatic carbons of the chroman ring and the ethyl group would be found in the upfield region. |

| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the two chlorine atoms. |

| IR Spec. | A strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl stretch would be a key diagnostic feature. |

Role as a Pharmaceutical Intermediate: A Gateway to Novel Therapeutics

The strategic placement of the chloro and ester functionalities on the chroman scaffold makes this compound a versatile precursor for a variety of pharmaceutical agents.

Potential Therapeutic Applications

The chroman core is associated with a broad spectrum of biological activities, including but not limited to:

-

Anti-inflammatory agents: By serving as a building block for molecules that modulate inflammatory pathways.

-

Anticancer agents: As a scaffold for the development of compounds that target various aspects of cancer cell biology.

-

Cardiovascular drugs: For the synthesis of agents that affect ion channels or receptors in the cardiovascular system.

-

Central nervous system (CNS) agents: The lipophilic nature of the dichlorinated chroman core could be advantageous for brain penetration.

Synthetic Elaboration Pathways

The ethyl ester functionality can be readily transformed into a variety of other functional groups, providing access to a diverse chemical space.

Caption: Key transformations of the ethyl ester group.

-

Hydrolysis: Saponification of the ethyl ester with a base such as lithium hydroxide (LiOH) would yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form a library of amide derivatives, a common motif in many drug molecules.

-

Reduction: Reduction of the ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would provide the corresponding primary alcohol. This alcohol can then be further functionalized, for instance, by conversion to an ether or an amine.

Conclusion and Future Directions

This compound represents a promising yet underutilized intermediate in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the current literature, can be reasonably achieved through established synthetic methodologies. The true value of this compound lies in its potential as a versatile building block for the creation of novel therapeutic agents across a range of disease areas. Further research into the synthesis and application of this intermediate is warranted and could unlock new avenues for drug discovery and development. This guide serves as a call to action for the scientific community to explore the full potential of this intriguing molecule.

References

-

General Chroman Synthesis

- Title: Synthesis of Chroman Deriv

- Source: Comprehensive Organic Synthesis II (Second Edition), 2014

-

URL: [Link]

-

Michael Addition Reactions in Organic Synthesis

- Title: The Michael Reaction

- Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice

-

URL: [Link]

-

Role of Halogens in Medicinal Chemistry

- Title: The Role of Halogen

- Source: N

-

URL: [Link]

-

Chroman Derivatives in Drug Discovery

- Title: A review on the pharmacological and medicinal aspects of chromane deriv

- Source: European Journal of Medicinal Chemistry

-

URL: [Link]

The Lynchpin in Modern Agrochemical Design: A Technical Guide to 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless pursuit of novel, effective, and selective agrochemicals has led researchers down a multitude of synthetic pathways. Within this complex landscape, certain molecular scaffolds have emerged as exceptionally versatile and potent building blocks. This technical guide focuses on one such key intermediate: 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester . While not an end-product itself, this molecule represents a critical juncture in the synthesis of a new generation of fungicides. This document will elucidate the synthetic pathway to this vital precursor, its conversion into fungicidally active carboxamides, and the mechanistic rationale behind its design. We will explore the causality behind experimental choices, provide detailed protocols, and present a clear, evidence-based case for the significance of this compound in the future of crop protection.

Introduction: The Strategic Importance of the Dichloro-Chroman Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal and agrochemical research, owing to its conformational rigidity and the diverse biological activities of its derivatives. The strategic placement of two chlorine atoms at the 6 and 8 positions of the chroman ring is a deliberate design choice aimed at enhancing the biological efficacy and metabolic stability of the final agrochemical. Halogenation, particularly chlorination, is a well-established strategy in agrochemical design to increase lipophilicity, which can improve cell membrane penetration, and to block sites of metabolic degradation, thereby prolonging the compound's activity.

The primary agrochemical application of the 6,8-dichloro-chroman scaffold lies in the development of potent fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain, a mode of action that has proven highly effective against a broad spectrum of plant pathogens. This guide will demonstrate how This compound serves as a pivotal intermediate in accessing novel fungicidal carboxamides with this mode of action.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the construction of the chroman ring system from readily available starting materials.

Synthetic Pathway Overview

The most logical and efficient pathway to this compound begins with 2,4-dichlorophenol and involves a key Michael addition reaction followed by an intramolecular cyclization. This approach is favored for its atom economy and the relatively mild conditions that can be employed.

Caption: Synthetic route to the core intermediate.

Step-by-Step Experimental Protocol

Step 1: Michael Addition of 2,4-Dichlorophenol to Ethyl Acrylate

This reaction forms the crucial C-O bond and sets the stage for the subsequent cyclization. The use of a base is necessary to deprotonate the phenol, generating a phenoxide nucleophile that attacks the electron-deficient double bond of ethyl acrylate.

-

Materials:

-

2,4-Dichlorophenol

-

Ethyl acrylate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2,4-dichlorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Slowly add ethyl acrylate (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-(2,4-dichlorophenoxy)propanoate.

-

Step 2: Intramolecular Friedel-Crafts Cyclization

This step forms the chroman ring system through an electrophilic aromatic substitution. A strong acid catalyst is required to protonate the ester carbonyl, which then acts as the electrophile to attack the electron-rich aromatic ring.

-

Materials:

-

Ethyl 3-(2,4-dichlorophenoxy)propanoate

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

-

Procedure:

-

Add ethyl 3-(2,4-dichlorophenoxy)propanoate (1.0 eq) to polyphosphoric acid (10 eq by weight) at room temperature.

-

Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The product will precipitate as a solid. Filter the solid and wash with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure This compound .

-

Transformation into Active Agrochemicals: The Path to Fungicidal Carboxamides

The ethyl ester of 6,8-dichloro-chroman-3-carboxylic acid is a stable intermediate that is readily converted into the corresponding carboxylic acid, which is then activated for amidation. This transformation is key to unlocking the fungicidal potential of the scaffold.

Hydrolysis to the Carboxylic Acid

The conversion of the ethyl ester to the carboxylic acid is a straightforward hydrolysis reaction, typically carried out under basic conditions.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

-

Experimental Protocol:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to pH 1-2.

-

The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry to obtain 6,8-dichloro-chroman-3-carboxylic acid.

-

Amidation to Fungicidal Carboxamides

The final step in the synthesis of the active fungicidal compounds is the formation of an amide bond between the 6,8-dichloro-chroman-3-carboxylic acid and a selected amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.

Caption: Synthesis of fungicidal carboxamides.

-

Experimental Protocol:

-

Suspend 6,8-dichloro-chroman-3-carboxylic acid in an inert solvent such as dichloromethane (DCM).

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.

-

Slowly add the amine solution to the acid chloride solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final fungicidal carboxamide.

-

Biological Activity and Structure-Activity Relationships

While specific biological data for agrochemicals derived directly from this compound is not extensively published in open literature, likely due to proprietary considerations, strong inferences can be drawn from structurally related compounds. Research on chromone- and coumarin-based fungicides indicates that the carboxamide moiety is crucial for activity.[1][2]

Table 1: Fungicidal Activity of Structurally Related Carboxamides

| Compound Class | Target Pathogen | Activity (EC₅₀/IC₅₀) | Reference |

| Pyridine Carboxamides | Botrytis cinerea | IC₅₀ = 5.6 mg/L | [3] |

| Dichloroisothiazole Coumarin Esters | Alternaria solani | EC₅₀ = 2.90-5.56 µg/mL | [2] |

| Aromatic Carboxamides | Sclerotinia sclerotiorum | EC₅₀ = 0.067-0.393 mg/L | [4] |

The dichlorination at the 6 and 8 positions is anticipated to enhance the fungicidal potency by increasing the lipophilicity of the molecule, facilitating its passage through the fungal cell wall and membrane. Furthermore, these chlorine atoms can block potential sites of metabolic attack by fungal enzymes, leading to a longer-lasting protective effect on the crop. The carboxamide linkage itself is a key feature of many successful SDHI fungicides, as it is involved in hydrogen bonding interactions within the active site of the succinate dehydrogenase enzyme.

Conclusion: A Versatile Intermediate for Future Agrochemicals

This compound stands as a testament to the power of rational design in agrochemical synthesis. Its carefully considered structure, featuring a rigid chroman scaffold and strategic dichlorination, makes it an ideal precursor for a new generation of potent and durable fungicides. The synthetic pathways outlined in this guide, from readily available starting materials to the final active carboxamides, are robust and scalable, offering a clear roadmap for researchers and developers in the agrochemical industry. As the challenge of overcoming fungicide resistance continues to grow, the strategic use of versatile intermediates like this compound will be paramount in developing the innovative solutions needed to ensure global food security.

References

- Synthesis and biological evaluation of chromone-3-carboxamides. (URL not available)

-

Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. National Institutes of Health. ([Link])

-

Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. Chemistry – A European Journal. ([Link])

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Institutes of Health. ([Link])

-

Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. National Institutes of Health. ([Link])

-

Synthesis and Herbicidal Activities of 3‐(4‐Chloro‐2‐fluoro‐5‐substituted phenyl)benzo[d][1][2][5]triazin‐4(3H)‐one Derivatives. Semantic Scholar. ([Link])

- Herbicidal composition comprising chromone derivatives and a method for weed control.

-

Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. ([Link])

- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.

-

Dichlorprop. Wikipedia. ([Link])

-

Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. ([Link])

-

Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry. ([Link])

- Preparation method of ethyl 6,8-dichlorocaprylate.

-

State of the Art in Dual-Curing Acrylate Systems. MDPI. ([Link])

-

Esterification of Carboxylic Acids. Organic Syntheses. ([Link])

-

Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. ResearchGate. ([Link])

-

Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. PubMed. ([Link])

-

2,6-dichlorophenol. Organic Syntheses. ([Link])

-

Employment of Michael addition reactions for the functionalization of carboranes. ResearchGate. ([Link])

-

Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. ([Link])

-

Dichlorprop. PubChem. ([Link])

-

In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. MDPI. ([Link])

-

Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. National Institutes of Health. ([Link])

-

Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. ([Link])

Sources

- 1. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 5. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Reactivity of the Chroman Ring in 6,8-Dichloro Compounds

This technical guide provides a comprehensive exploration of the chemical reactivity of the chroman ring system when substituted with two chlorine atoms at the 6 and 8 positions. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to the unique electronic properties imparted by the dichloro substitution, which modulate the reactivity of the heterocyclic core and offer diverse opportunities for functionalization. This guide synthesizes fundamental principles of organic chemistry with practical insights to provide a predictive framework for the reactivity of 6,8-dichlorochroman and its derivatives.

Understanding the Electronic Landscape of the 6,8-Dichlorochroman Core

The reactivity of the 6,8-dichlorochroman ring is fundamentally governed by the interplay of the electronic effects of its constituent parts: the fused benzene ring, the dihydropyran ring, and the two chlorine substituents.

-

The Chroman Ring System: The chroman moiety consists of a benzene ring fused to a dihydropyran ring. The ether oxygen atom in the dihydropyran ring is an electron-donating group due to its lone pairs of electrons, which can participate in resonance with the aromatic system. This electron-donating character generally activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. In the case of the chroman ring, the positions corresponding to ortho and para to the ether oxygen are C-5 and C-7, respectively.

-

The Influence of Dichloro Substitution: The two chlorine atoms at positions 6 and 8 are strongly electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This has a profound impact on the reactivity of the aromatic ring, significantly deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted chroman.[1] While halogens are generally considered ortho-, para-directors due to the resonance effect (+R) of their lone pairs, their strong deactivating inductive effect is the dominant factor in determining the overall reactivity.[2]

The cumulative effect of the ether oxygen and the two chlorine atoms creates a complex electronic environment. The C-5 and C-7 positions are the only available sites for electrophilic attack on the aromatic ring. While the ether oxygen directs towards these positions, the deactivating nature of the chlorine atoms makes such reactions challenging.

Electrophilic Aromatic Substitution (EAS) on the 6,8-Dichlorochroman Ring: A Predictive Analysis

Despite the deactivation of the aromatic ring, electrophilic substitution reactions can be driven to occur under specific conditions. The key to successful functionalization lies in understanding the directing effects and choosing appropriate reaction conditions.

Regioselectivity: The C-5 versus C-7 Debate

Predicting the regioselectivity of EAS on the 6,8-dichlorochroman ring is not straightforward without empirical data. However, we can analyze the contributing factors:

-

Directing Effect of the Ether Oxygen: As a strong ortho-, para-director, the ether oxygen at position 1 will favor substitution at both C-5 (ortho) and C-7 (para).

-

Directing Effects of the Chlorine Atoms:

-

The chlorine at C-6 will direct incoming electrophiles to its ortho positions (C-5 and C-7).

-

The chlorine at C-8 will direct to its ortho position (C-7).

-

-

Steric Hindrance: The C-5 position is flanked by the C-6 chlorine atom, which may introduce some steric hindrance, potentially favoring substitution at the more accessible C-7 position.

Considering these factors, it is plausible that a mixture of 5- and 7-substituted products could be obtained, with the ratio depending on the specific electrophile and reaction conditions. For bulkier electrophiles, substitution at the less sterically hindered C-7 position may be favored.

Key Electrophilic Aromatic Substitution Reactions

The following sections provide an overview of common EAS reactions and adaptable protocols for their application to the 6,8-dichlorochroman scaffold. It is crucial to note that these are generalized procedures and may require optimization.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group that can be further reduced to an amine. Given the deactivated nature of the 6,8-dichlorochroman ring, harsh nitrating conditions are likely necessary.

Adaptable Experimental Protocol: Nitration of 6,8-Dichlorochroman

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Substrate Addition: Slowly add 6,8-dichlorochroman to the cooled sulfuric acid with continuous stirring.

-

Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Expected Products: A mixture of 6,8-dichloro-5-nitrochroman and 6,8-dichloro-7-nitrochroman.

Further halogenation of the 6,8-dichlorochroman ring would introduce a third halogen atom at either the C-5 or C-7 position. This would require a Lewis acid catalyst to activate the halogen.

Adaptable Experimental Protocol: Bromination of 6,8-Dichlorochroman

-

Reaction Setup: Dissolve 6,8-dichlorochroman in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light.

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography or recrystallization.

Expected Products: A mixture of 5-bromo-6,8-dichlorochroman and 7-bromo-6,8-dichlorochroman.

Friedel-Crafts reactions are powerful methods for forming carbon-carbon bonds.[3][4] However, these reactions are notoriously sensitive to deactivating groups on the aromatic ring. Therefore, achieving Friedel-Crafts acylation or alkylation on the 6,8-dichlorochroman ring will likely be challenging and may require highly reactive acylating/alkylating agents and strong Lewis acids.[5]

Adaptable Experimental Protocol: Friedel-Crafts Acylation of 6,8-Dichlorochroman

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend a strong Lewis acid (e.g., aluminum chloride, AlCl₃) in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).

-

Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride) to the suspension and stir until the acylium ion is formed.

-

Substrate Addition: Slowly add a solution of 6,8-dichlorochroman in the same solvent.

-

Reaction Conditions: The reaction may require heating to proceed. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the product by chromatography.

Challenges: Due to the deactivated ring, forcing conditions may be required, which could lead to side reactions or decomposition. The acylated product is also deactivated, which helps prevent polyacylation.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The presence of two chlorine atoms at positions 6 and 8 opens up the possibility of utilizing powerful palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents.[6] These reactions offer a more versatile approach to functionalizing the 6,8-dichlorochroman core compared to traditional electrophilic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base.[7]

Adaptable Experimental Protocol: Suzuki-Miyaura Coupling with 6,8-Dichlorochroman

-

Reaction Setup: In a reaction vessel, combine 6,8-dichlorochroman, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.

-

Work-up: After cooling, partition the reaction mixture between water and an organic solvent.

-

Purification: Separate the organic layer, dry, concentrate, and purify the product by column chromatography.

Selectivity: It may be possible to achieve selective mono-coupling at either the C-6 or C-8 position by carefully controlling the stoichiometry of the reagents and reaction conditions. The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This provides a direct route to amino-substituted chroman derivatives.

Adaptable Experimental Protocol: Buchwald-Hartwig Amination of 6,8-Dichlorochroman

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6,8-dichlorochroman, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent: Add a dry, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor its progress.

-

Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

-

Purification: Purify the resulting amine derivative by column chromatography.

Other Potential Transformations

Directed ortho-Metalation (DoM)

If a suitable directing group is present on the chroman ring (e.g., at the C-5 or C-7 position), directed ortho-metalation followed by quenching with an electrophile could be a powerful strategy for regioselective functionalization.[10][11] For instance, if a carboxylic acid or amide were present at C-7, lithiation would be expected to occur at the C-8 position, which is already chlorinated. A directing group at C-5 could potentially direct metalation to C-6.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic rings.[12][13] Given the deactivated nature of the 6,8-dichlorochroman ring, this reaction is likely to be challenging. However, for related electron-rich chromanone systems, this reaction has been reported.[14]

Data Presentation

Table 1: Predicted Reactivity of 6,8-Dichlorochroman in Various Reactions

| Reaction Type | Predicted Reactivity | Key Considerations | Potential Products |

| Electrophilic Aromatic Substitution | |||

| Nitration | Low, requires harsh conditions | Deactivated ring | Mixture of 5-nitro and 7-nitro derivatives |

| Halogenation | Low, requires Lewis acid | Deactivated ring | Mixture of 5-halo and 7-halo derivatives |

| Friedel-Crafts Acylation/Alkylation | Very low, likely challenging | Strong deactivation | 5- or 7-acylated/alkylated products (if successful) |

| Metal-Catalyzed Cross-Coupling | |||

| Suzuki-Miyaura Coupling | High | Potential for mono- or di-substitution | 6- and/or 8-aryl/alkyl derivatives |

| Buchwald-Hartwig Amination | High | Requires specific ligands and bases | 6- and/or 8-amino derivatives |

| Other Reactions | |||

| Directed ortho-Metalation | Dependent on directing group | Requires a pre-installed directing group | Regioselective functionalization adjacent to the directing group |

| Vilsmeier-Haack Reaction | Very low | Deactivated ring | 5- or 7-formylated products (if successful) |

Visualization of Reaction Pathways

Caption: Overview of potential reaction pathways for the functionalization of the 6,8-dichlorochroman ring system.

Conclusion

The 6,8-dichloro-substituted chroman ring presents a unique and challenging scaffold for synthetic chemists. The strong deactivating effect of the two chlorine atoms significantly tempers the reactivity of the aromatic ring towards traditional electrophilic aromatic substitution. However, these same chlorine atoms provide valuable handles for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide provides a predictive framework for exploring the reactivity of this intriguing heterocyclic system. Further experimental investigation is warranted to fully elucidate the regioselectivity and optimize reaction conditions for the synthesis of novel 6,8-dichlorochroman derivatives with potential applications in drug discovery and materials science.

References

- Çakmak, O., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant, verifiable source]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- NMR Spectroscopic Data for relevant compounds. (Year). Database or Publication. [Link to a relevant, verifiable source]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based routes to condensed aromatics. Chemical Reviews, 90(6), 879–933. [Link]

- Synthesis and Chemical Reactivity of the Novel 6,8-Dibromo-7-hydroxychromone-3-carboxaldehyde. (Year). Journal Name.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [A general verifiable link about Friedel-Crafts reaction]

-

"Friedel-Crafts Acylation." Organic Chemistry Portal. [Link]

-

Schnürch, M., et al. (2007). Halogen dance reactions--a review. Chemical Society Reviews, 36(7), 1046-57. [Link]

-

"Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]

- Grossman, R. B. (2010). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer. [A general verifiable link about reaction mechanisms]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [A general verifiable link to a comprehensive organic chemistry textbook]

-

"Halogenation of Alkanes." Chemistry LibreTexts. [Link]

-

"Buchwald–Hartwig amination." Wikipedia. [Link]

- Esterification of Carboxylic Acids. (Year). Organic Syntheses. [Link to a relevant, verifiable source]

-

"Buchwald-Hartwig Amination." Chemistry LibreTexts. [Link]

- Palladium-Catalyzed Cyanation of Aryl Halides. (Year). Organic Chemistry Portal. [Link to a relevant, verifiable source]

-

"Vilsmeier-Haack Reaction." Name-Reaction.com. [Link]

- Spectroscopic Characterization of relevant compounds. (Year). Journal or Database. [Link to a relevant, verifiable source]

- Formylation of Amines. (Year). MDPI. [Link to a relevant, verifiable source]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (Year). Google Patents. [Link to a relevant, verifiable source]

-

"Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis." Doc Brown's Chemistry. [Link]

- Synthesis of Carboxylic Acids. (Year). University of Calgary. [Link to a relevant, verifiable source]

- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (Year). RSC Publishing. [Link to a relevant, verifiable source]

- One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid. (Year). Google Patents. [Link to a relevant, verifiable source]

- Friedel–Crafts Acylation. (Year). Sigma-Aldrich. [Link to a relevant, verifiable source]

- Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon. (Year). Organic & Biomolecular Chemistry (RSC Publishing). [Link to a relevant, verifiable source]

- Esterification of Carboxylic Acids with. (Year). Organic Syntheses Procedure. [Link to a relevant, verifiable source]

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (Year). MDPI. [Link to a relevant, verifiable source]

- Synthesis and reactions of 5,6‐dichloro‐3‐nitropyrazinamine. (Year). ResearchGate. [Link to a relevant, verifiable source]

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (Year). NIH. [Link to a relevant, verifiable source]

- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (Year). PMC - NIH. [Link to a relevant, verifiable source]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 8. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. CN112645832A - Preparation method of 7-amino-6-demethyl-6-deoxytetracycline and minocycline hydrochloride - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. data.epo.org [data.epo.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester: A Hypothesis-Driven Approach

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Charting a Course for a Novel Chemical Entity